molecular formula C17H18ClN7O B2711452 2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2189434-51-1

2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2711452
CAS RN: 2189434-51-1
M. Wt: 371.83
InChI Key: MQVCRRXXLHPORI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a pyridazine ring, and a triazole ring. These functional groups suggest that the compound could have a variety of chemical properties and potential uses, particularly in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperidine ring could be formed through a cyclization reaction, while the triazole ring could be introduced through a click reaction .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of its various functional groups. For example, the piperidine ring is known to participate in a variety of reactions, including substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, while its melting and boiling points would be influenced by the size and shape of the molecule .

Scientific Research Applications

Structural and Electronic Properties

Compounds structurally related to 2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one have been the subject of research investigating their structural and electronic properties. For instance, the crystal structures of certain anticonvulsant compounds were analyzed, providing insights into the molecular orientation and electronic delocalization that may influence their biological activity. These findings contribute to a deeper understanding of how structural nuances impact the activity of similar compounds, aiding in the design of more effective therapeutic agents (Georges et al., 1989).

Synthesis and Characterization

Research has also focused on the synthesis and characterization of compounds with the 1,2,4-triazole and pyridazine moieties. For example, studies have outlined methods for synthesizing derivatives that incorporate the 6-chloropyridin-3-yl methyl moiety, demonstrating their potential antibacterial and insecticidal activities. This research is crucial for developing new compounds with desirable biological activities, contributing to fields such as medicinal chemistry and agricultural science (Holla et al., 2006).

Biological Activity

Investigations into the biological activity of triazolo-pyridazine-6-yl-substituted piperazines have shown promising results in the context of anti-diabetic drug development. Specifically, certain synthesized compounds exhibited significant inhibition of Dipeptidyl peptidase-4 (DPP-4), suggesting their potential as anti-diabetic medications. These studies not only contribute to the understanding of how structural features of such compounds influence their biological activity but also pave the way for the development of new therapeutic agents targeting diabetes (Bindu et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action might involve binding to a specific protein or enzyme in the body .

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. Based on its structure, it could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin .

Future Directions

The potential applications of this compound are likely to be wide-ranging, given its complex structure and the presence of multiple functional groups. It could potentially be used in the development of new drugs or other chemical products .

properties

IUPAC Name

2-[[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN7O/c18-14-9-19-6-3-15(14)23-7-4-13(5-8-23)10-24-17(26)2-1-16(22-24)25-12-20-11-21-25/h1-3,6,9,11-13H,4-5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVCRRXXLHPORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

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